Furo[3,2-b]pyridine-2-carbaldehyde
Overview
Description
Furo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol . It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 2-position of the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Furo[3,2-b]pyridine-2-carbaldehyde has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in cellular processes such as transcription and pre-mRNA splicing .
Mode of Action
It is known to interact with its target, the clks, leading to their inhibition . This inhibition disrupts the normal functioning of the CLKs, resulting in changes in the cellular processes they control .
Biochemical Pathways
The inhibition of CLKs by this compound affects the Hedgehog signaling pathway . The Hedgehog pathway is a key regulator of cell growth, differentiation, and tissue patterning . Disruption of this pathway can lead to various downstream effects, including changes in cell growth and differentiation .
Result of Action
The inhibition of CLKs and the subsequent disruption of the Hedgehog signaling pathway by this compound can lead to changes in cell growth and differentiation . For instance, one study found that a derivative of Furo[3,2-b]pyridine showed encouraging growth inhibition of both MDAMB-231 and MCF-7 cell lines and inhibition of SIRT1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,2-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Furo[3,2-b]pyridine-2-carboxylic acid.
Reduction: Furo[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Furo[3,2-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Furo[3,2-b]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
- Furo[2,3-b]pyridine-2-carbaldehyde
- 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
- Pyridine-2-carbaldehyde
Uniqueness: this compound is unique due to its specific ring fusion and the position of the aldehyde group, which confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
furo[3,2-b]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWGQISVIQMPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348981 | |
Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-05-1 | |
Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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